Acipimox is a niacin derivative classified as a hypolipidemic agent, primarily used in the management of hyperlipoproteinemias, particularly Fredrickson type IIb and type IV hyperlipoproteinemia. It functions by reducing triglyceride levels and increasing high-density lipoprotein cholesterol. Acipimox is marketed under the trade name Olbetam in Europe and is administered orally. Compared to traditional niacin, it is associated with fewer adverse effects, although its efficacy at lower doses remains uncertain .
Acipimox belongs to the class of organic compounds known as pyrazine carboxylic acids, which are heterocyclic compounds characterized by a pyrazine ring substituted with one or more carboxylic acid groups. It falls under the broader category of organoheterocyclic compounds and is classified as a diazine and a pyrazine derivative .
The synthesis of Acipimox involves several methods, primarily focusing on the derivation from nicotinic acid. One notable method includes the reaction of 2-pyrazinecarboxylic acid with specific reagents to form Acipimox. Detailed technical aspects of this synthesis are often proprietary, but it typically requires controlled conditions to ensure purity and yield.
Acipimox has the molecular formula and a molar mass of approximately 154.125 g/mol. Its structure features a pyrazine ring with carboxylic acid substitutions, which is crucial for its biological activity.
Acipimox undergoes various chemical reactions that are essential for its function as a lipid-lowering agent. The primary reaction involves its interaction with triglyceride lipase, leading to decreased levels of free fatty acids in the bloodstream.
Acipimox acts primarily through its binding to niacin receptor 1, which inhibits triglyceride lipase activity. This inhibition leads to:
Acipimox exhibits several notable physical and chemical properties:
Acipimox is primarily used in clinical settings for:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3